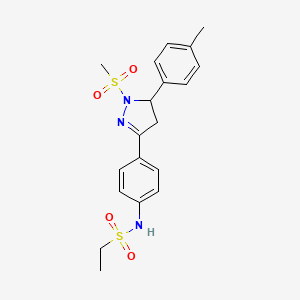
N-(4-(1-(甲磺酰基)-5-(对甲苯基)-4,5-二氢-1H-吡唑-3-基)苯基)乙磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound featuring a unique arrangement of functional groups. This compound falls under the category of sulfonamide derivatives, known for their diverse biological activities and applications across various scientific fields.
科学研究应用
Chemistry
In chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical importance. Its unique functional groups make it a versatile building block in organic synthesis.
Biology and Medicine
Biologically, N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibits significant potential in drug development. Its sulfonamide group is known for antibacterial properties, and the compound is explored for its effectiveness in treating various infections and diseases.
Industry
In industrial applications, it is used in the manufacturing of specialty chemicals, agrochemicals, and potentially as a precursor in polymer production.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, an intricate sequence of reactions is typically employed. The synthesis often starts with the formation of the core pyrazole structure, followed by functionalization of the phenyl ring and subsequent sulfonamide formation. Standard reaction conditions involve the use of catalysts, base reagents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrially, the production of this compound might involve a scale-up of the laboratory methods with an emphasis on optimization for cost-effectiveness and environmental safety. Techniques such as continuous flow chemistry could be employed to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, particularly targeting the sulfur-containing functional groups.
Reduction: : Reduction reactions might involve agents such as lithium aluminum hydride, especially affecting any unsaturated bonds or specific functional groups within the compound.
Substitution: : Electrophilic or nucleophilic substitution reactions can be performed on the aromatic ring or other reactive sites of the molecule.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄).
Reduction: : Lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Depending on the type of reaction, major products include:
Oxidized derivatives: : Various sulfoxide and sulfone compounds.
Reduced derivatives: : Alcohols or amines if reduction targets specific functional groups.
Substituted derivatives: : Compounds with modified aromatic rings or altered substituent groups.
作用机制
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. In medicinal contexts, it might inhibit enzyme activity or interfere with cell membrane functions, leading to antibacterial or therapeutic effects. The exact molecular targets would depend on the specific application and context of use.
相似化合物的比较
Comparison with Other Sulfonamides
List of Similar Compounds
Sulfamethoxazole: : Another sulfonamide derivative with antibacterial properties.
Sulfasalazine: : Used in the treatment of inflammatory bowel disease.
Sulfanilamide: : The parent compound of many sulfonamide drugs.
Hope that gave you a comprehensive view of N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
属性
IUPAC Name |
N-[4-[3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-4-28(25,26)21-17-11-9-15(10-12-17)18-13-19(22(20-18)27(3,23)24)16-7-5-14(2)6-8-16/h5-12,19,21H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCZYAAUOVABGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
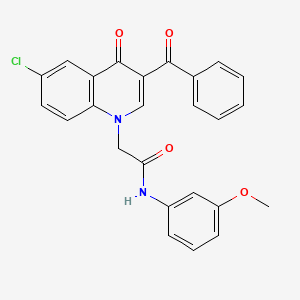
![2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate](/img/structure/B2589088.png)

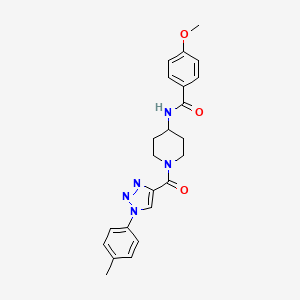
![1-(4-{[(6-Methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2589095.png)
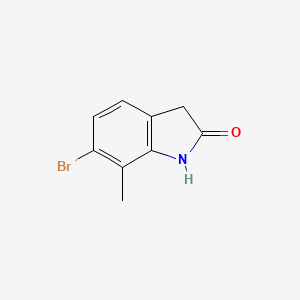

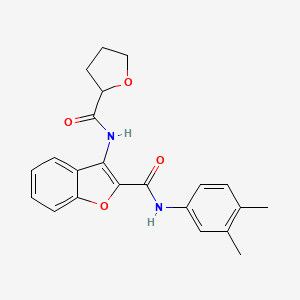
![N1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N4-phenylbenzene-1,4-diamine](/img/structure/B2589101.png)
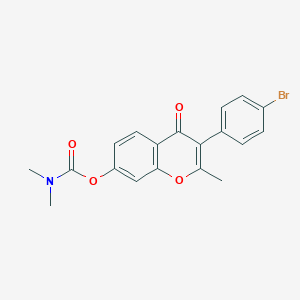
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2589105.png)
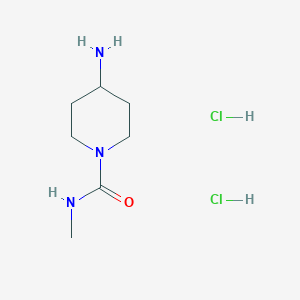
![N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2589107.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2589110.png)
